molecular formula C20H18N2O2S B5756047 2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide

2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide

Cat. No. B5756047
M. Wt: 350.4 g/mol
InChI Key: WQRIJFDIVLAEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide, commonly known as NAPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. NAPTH is a derivative of ethanimidamide and is synthesized using specific methods that involve the use of various chemicals and reagents. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

NAPTH has various applications in scientific research. One of the primary applications of NAPTH is in the field of medicine. Studies have shown that NAPTH has potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. NAPTH has also been studied for its potential as an anti-inflammatory agent, with promising results. In addition, NAPTH has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
NAPTH also has applications in agriculture. Studies have shown that NAPTH can be used as a pesticide due to its ability to inhibit the growth of various pests and insects. NAPTH has also been studied for its potential as a plant growth regulator, with promising results.
NAPTH also has applications in material science. Studies have shown that NAPTH can be used as a precursor for the synthesis of various materials such as polymers, nanoparticles, and metal complexes. NAPTH has also been studied for its potential as a fluorescent probe, with promising results.

Mechanism of Action

The mechanism of action of NAPTH is not fully understood. However, studies have shown that NAPTH inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. NAPTH has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, NAPTH has been shown to inhibit the activity of various enzymes involved in the metabolism of microorganisms, leading to their death.
Biochemical and Physiological Effects
NAPTH has various biochemical and physiological effects. Studies have shown that NAPTH can induce DNA damage and inhibit DNA repair mechanisms, leading to the death of cancer cells. NAPTH has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to a reduction in inflammation. In addition, NAPTH has been shown to inhibit the growth of various microorganisms by inhibiting their metabolic pathways.

Advantages and Limitations for Lab Experiments

NAPTH has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. NAPTH also has a wide range of applications, making it a versatile compound for various research fields. However, NAPTH also has some limitations. It is relatively unstable and can degrade over time, leading to the loss of its activity. In addition, NAPTH can be toxic to cells at high concentrations, leading to cell death.

Future Directions

There are several future directions for the research on NAPTH. One direction is to further study its mechanism of action to better understand how it inhibits the growth of cancer cells and microorganisms. Another direction is to optimize the synthesis method to increase the yield of NAPTH and reduce the cost of production. Additionally, further studies are needed to explore the potential applications of NAPTH in various fields such as medicine, agriculture, and material science. Finally, studies are needed to investigate the potential toxicity of NAPTH and its effects on the environment.

Synthesis Methods

The synthesis of NAPTH involves the reaction of 2-(1-naphthyl)ethanamine with phenylthioacetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation. The yield of NAPTH depends on various factors such as the quality of the starting materials, reaction conditions, and purification methods.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c21-19(13-16-9-6-8-15-7-4-5-12-18(15)16)22-24-20(23)14-25-17-10-2-1-3-11-17/h1-12H,13-14H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRIJFDIVLAEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate

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